molecular formula C12H4Br6 B1329981 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene CAS No. 120991-47-1

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene

Cat. No.: B1329981
CAS No.: 120991-47-1
M. Wt: 627.6 g/mol
InChI Key: RBEVZFMPNHHLPP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene is a brominated aromatic compound with the molecular formula C12H4Br6 and a molecular weight of 627.584 g/mol . This compound is characterized by its high bromine content, making it a significant subject of study in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene typically involves the bromination of biphenyl compounds. One common method is the stepwise bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include chloroform or carbon tetrachloride.

    Catalyst: Iron or aluminum bromide to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine feed rate, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple bromine atoms, this compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: While less common, the compound can be involved in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives of the original compound.

Scientific Research Applications

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex brominated aromatic compounds.

    Materials Science: Investigated for its potential use in flame retardants due to its high bromine content.

    Biology and Medicine: Studied for its potential biological activity and interactions with biomolecules.

    Industry: Utilized in the development of specialty polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include:

    Halogen Bonding: Interaction with electron-rich sites on biomolecules or other chemical entities.

    Electrophilic Aromatic Substitution: The bromine atoms can act as electrophiles, facilitating substitution reactions on the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring flame retardancy and high reactivity in substitution reactions.

Properties

IUPAC Name

1,2,3,4-tetrabromo-5-(2,5-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVZFMPNHHLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153092
Record name 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120991-47-1
Record name 2,2',3,4,5,5'-Hexabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5,5'-HEXABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U536F0G05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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